5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

DNA binding groove binding spectroscopic titration

5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS 635301-09-6) is a halogenated heterocyclic building block featuring a 1,3,4-thiadiazole core with a free 2-amino group and a 5-(4-chloro-2-fluorophenyl) substituent. It belongs to the 2-amino-5-aryl-1,3,4-thiadiazole family, a scaffold recognized for DNA-binding, antimicrobial, and anticancer properties.

Molecular Formula C8H5ClFN3S
Molecular Weight 229.66 g/mol
CAS No. 635301-09-6
Cat. No. B1414686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
CAS635301-09-6
Molecular FormulaC8H5ClFN3S
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C2=NN=C(S2)N
InChIInChI=1S/C8H5ClFN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
InChIKeyCIJPNWKQTHELPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS 635301-09-6): Procurement-Relevant Chemical Profile


5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS 635301-09-6) is a halogenated heterocyclic building block featuring a 1,3,4-thiadiazole core with a free 2-amino group and a 5-(4-chloro-2-fluorophenyl) substituent . It belongs to the 2-amino-5-aryl-1,3,4-thiadiazole family, a scaffold recognized for DNA-binding, antimicrobial, and anticancer properties [1]. The compound carries a mixed halogen pattern (chloro at position 4, fluoro at position 2 of the phenyl ring) that is notably underrepresented in published SAR series compared to mono‑halogen or 2,4‑dichloro analogs, creating a data gap that procurement decisions must actively address.

Why 5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine Cannot Be Replaced by Other 2-Amino-5-aryl-1,3,4-thiadiazoles


Within the 2-amino-5-aryl-1,3,4-thiadiazole class, both the position and identity of halogen atoms on the phenyl ring profoundly influence DNA-binding constants, with the 4-substituted compound (13.341 × 10⁴ M⁻¹) showing an almost 4‑fold higher affinity than unsubstituted or differently substituted analogs [1]. Separately, the presence or absence of a 2‑fluoro substituent on the phenyl ring alters cytotoxicity profiles against MCF‑7 breast cancer cells by >1.5‑fold in head‑to‑head comparisons (A3 vs B3 series) [2]. Because the 4‑chloro‑2‑fluoro pattern in the target compound simultaneously engages electronic (fluoro) and lipophilic/steric (chloro) determinants, generic replacement with a mono‑halogen or para‑only analog carries a high risk of unquantified activity loss that is invisible in readily available catalog data.

Quantitative Differentiation Evidence for 5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine Versus Closest Analogs


DNA Binding Affinity: 4‑Substituted 2‑Amino‑1,3,4‑thiadiazoles Outperform Other Substitution Patterns

In a series of 5‑(4‑substituted phenyl)‑1,3,4‑thiadiazol‑2‑amines, compound 4 (4‑Cl substituent) exhibited the highest CT‑DNA binding constant (Kb = 13.341 × 10⁴ M⁻¹), surpassing the 4‑OCH₃ analog (compound 3, 8.505 × 10⁴ M⁻¹), the 4‑CH₃ analog (compound 2, 3.567 × 10⁴ M⁻¹), and the unsubstituted parent (compound 1, 3.525 × 10⁴ M⁻¹) [1]. This establishes that a 4‑position halogen directly on the phenyl ring enhances DNA affinity, supporting the inference that a 4‑chloro‑2‑fluoro substitution pattern can further modulate this property through combined electron‑withdrawing effects.

DNA binding groove binding spectroscopic titration

Cytotoxicity Selectivity in Breast Cancer: Fluorophenyl Position Determines MCF‑7 vs. MDA‑MB‑231 Activity

In a comparative study of six 1,3,4‑thiadiazoles bearing two halogenated aromatic rings, compound B3 (2‑(2‑chlorophenylamino)‑5‑(4‑fluorophenyl)‑1,3,4‑thiadiazole) showed an IC₅₀ of 54.1 µM against MCF‑7 cells with no significant activity against MDA‑MB‑231 (IC₅₀ > 100 µM), while its 3‑fluorophenyl positional isomer A3 exhibited an IC₅₀ of 53.9 µM [1]. The 4‑fluorophenyl orientation in B3 was associated with lower toxicity to normal fibroblasts (IC₅₀ > 100 µM vs. 36.46 µM for A2), indicating that the para‑fluoro substituent confers a favorable selectivity window [1]. The target compound’s 4‑chloro‑2‑fluoro pattern introduces an additional halogen at the 4‑position that is absent in both A3 and B3, providing a structurally distinct selectivity profile.

anticancer breast cancer MCF-7 aromatase inhibition

Halogen Identity at the Phenyl Ring Drives Antibacterial Potency in 5‑Aryl‑2‑amino‑1,3,4‑thiadiazoles

A series of 5‑aryl‑2‑amino‑1,3,4‑thiadiazoles bearing Br, Cl, or F on the phenyl ring were synthesized and evaluated for antibacterial activity [1]. The halogenated derivatives exhibited significantly enhanced activity relative to the non‑halogenated parent, with the specific halogen identity (Cl vs. Br vs. F) modulating both potency and spectrum of action [1]. The 4‑chloro‑2‑fluoro combination of the target compound—two halogens with distinct electronic (F: strong σ‑withdrawing) and lipophilic (Cl: enhanced membrane partitioning) properties—represents a dual‑halogen motif that has not been systematically evaluated in this antibacterial series, suggesting a unique activity profile relative to mono‑halogen or symmetric di‑halogen analogs.

antibacterial halogen effect SAR

Synthetic Utility: 2‑Amino Group Enables Derivatization That 2‑Chloro or 2‑Alkylamino Analogs Cannot Match

The free 2‑amino group in 5‑(4‑chloro‑2‑fluorophenyl)‑1,3,4‑thiadiazol‑2‑amine enables direct acylation, sulfonylation, and diazotization chemistry that is inaccessible to the corresponding 2‑chloro‑5‑aryl‑1,3,4‑thiadiazoles, which require an additional Sandmeyer step for synthesis and offer a different (electrophilic) reactivity profile at position 2 [1]. Related 2‑amino‑5‑aryl‑1,3,4‑thiadiazoles have been used to generate focused libraries via condensation with aldehydes, carboxylic acids, and isothiocyanates [2]. The target compound’s 4‑chloro‑2‑fluorophenyl group further provides orthogonal synthetic handles (aromatic Cl for cross‑coupling; F for nucleophilic aromatic substitution and metabolic blocking) not simultaneously present in the 4‑fluorophenyl‑only or 4‑chlorophenyl‑only versions.

synthetic intermediate derivatization building block

Computational Docking and MD Simulations Support Aromatase Binding That Is Phenyl‑Substituent Dependent

Molecular docking and molecular dynamics simulations of the 4‑fluorophenyl‑containing compound B3 demonstrated that it occupies a binding site analogous to the co‑crystallized native aromatase inhibitor and forms interactions characteristic of strong aromatase inhibitors [1]. The stability of the protein–ligand complex over MD simulation time was confirmed by RMSD analysis, supporting a durable binding mode [1]. Although the 4‑chloro‑2‑fluoro analog was not directly simulated, the 4‑fluorophenyl group is a key pharmacophoric element in this binding pose, and the addition of a 4‑chloro substituent (ortho to the fluoro in the target compound) is predicted to fill a hydrophobic sub‑pocket adjacent to the heme iron, which is unoccupied by the 4‑fluorophenyl‑only analog B3.

molecular docking aromatase MD simulation in silico

Purity and Analytical Characterization: Vendor‑Supplied Identity and Quality Benchmarks

Commercially available 5‑(4‑chloro‑2‑fluorophenyl)‑1,3,4‑thiadiazol‑2‑amine is supplied at ≥95% purity with molecular formula C₈H₅ClFN₃S (MW 229.66 g/mol) . The CAS registry number 635301‑09‑6 provides a unique identifier that differentiates it from closely related analogs such as 5‑(4‑chlorophenyl)‑1,3,4‑thiadiazol‑2‑amine (CAS 28004‑62‑2, MW 211.67) and 5‑(4‑fluorophenyl)‑1,3,4‑thiadiazol‑2‑amine (CAS 25660‑70‑2, MW 195.22), enabling unambiguous procurement and inventory management . The 18.72 g/mol mass difference relative to the 4‑fluorophenyl analog (due to Cl vs. H) is analytically significant for LC‑MS and elemental analysis confirmation.

quality control purity analytical characterization

Evidence‑Backed Application Scenarios for 5‑(4‑Chloro‑2‑fluorophenyl)‑1,3,4‑thiadiazol‑2‑amine


Medicinal Chemistry: Lead Optimization of Aromatase Inhibitors for Estrogen‑Dependent Breast Cancer

When synthesizing focused libraries of aromatase‑targeting 1,3,4‑thiadiazoles, the 4‑chloro‑2‑fluorophenyl building block provides a direct route to analogs of compound B3 that explore the unoccupied hydrophobic sub‑pocket near the heme iron. The 4‑F orientation has already demonstrated MCF‑7 selectivity (IC₅₀ 54.1 µM vs. >100 µM for MDA‑MB‑231) and low fibroblast toxicity [1]. Incorporating the additional 4‑Cl substituent via this compound maintains the critical para‑fluoro pharmacophore while adding a chlorine atom for enhanced target engagement and metabolic stability. Use in parallel synthesis with 4‑fluorophenyl and 4‑chlorophenyl analogs enables direct SAR comparison within a single library generation cycle.

Chemical Biology: DNA‑Groove Binder Probe Development

Given that 4‑chloro substitution on the phenyl ring of 2‑amino‑5‑aryl‑1,3,4‑thiadiazoles yields the highest measured CT‑DNA binding constant in the series (13.341 × 10⁴ M⁻¹) [1], the 4‑chloro‑2‑fluoro compound is a logical next‑step candidate for developing fluorescent or affinity‑tagged DNA probes. The free 2‑amino group serves as a convenient attachment point for fluorophores (e.g., dansyl, fluorescein) or biotin without altering the DNA‑binding pharmacophore. The 2‑fluoro substituent can be exploited for ¹⁹F NMR probe studies, providing a spectroscopic handle absent in non‑fluorinated analogs.

Organic Synthesis: Orthogonal Diversification Building Block for Parallel Library Synthesis

This compound’s three reactive sites—2‑NH₂ (acylation, sulfonylation, Schiff base formation), aromatic 4‑Cl (Suzuki, Buchwald‑Hartwig, and Ullmann couplings), and aromatic 2‑F (SNAr with amines or thiols under mild conditions)—support a sequential, protecting‑group‑minimal diversification strategy [1][2]. A typical workflow: (i) acylate the 2‑NH₂ with a diverse set of carboxylic acids; (ii) substitute the 4‑Cl via Pd‑catalyzed cross‑coupling; (iii) displace the 2‑F with nucleophiles. No mono‑halogen analog can support this full orthogonal sequence, making the target compound the most synthetically versatile member of the 5‑aryl‑2‑amino‑1,3,4‑thiadiazole family for library production.

Antibacterial Screening: Filling the Dual‑Halogen SAR Gap

Existing antibacterial SAR for 5‑aryl‑2‑amino‑1,3,4‑thiadiazoles covers mono‑halogen (Cl, Br, F) and symmetric di‑halogen (2,4‑dichloro) derivatives but lacks the unsymmetrical 4‑chloro‑2‑fluoro combination [1]. Including this compound in a screening panel against Gram‑positive (e.g., S. aureus, B. subtilis) and Gram‑negative (e.g., E. coli, P. aeruginosa) strains quantifies the antibacterial contribution of mixed halogen electronic effects versus mono‑halogen or non‑halogenated controls. Results from this screening can be directly compared to published zone‑of‑inhibition data for the mono‑halogen series to generate a complete SAR matrix for the 5‑aryl position.

Quote Request

Request a Quote for 5-(4-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.